molecular formula C21H21N3O4S B15029691 ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

Cat. No.: B15029691
M. Wt: 411.5 g/mol
InChI Key: FGNGVMHZHRVSRX-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a thiazolidinone ring, an imino group, and a benzoate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst such as glacial acetic acid.

    Introduction of the Imino Group: The thiazolidinone intermediate is then reacted with an aldehyde or ketone to introduce the imino group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.

Scientific Research Applications

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidin-4-ones, thiazolidine-2,4-diones, and other thiazolidinone derivatives.

    Uniqueness: The presence of the imino group and the benzoate ester makes this compound unique compared to other thiazolidinone derivatives, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S/c1-3-28-20(27)14-6-10-15(11-7-14)22-18(25)12-17-19(26)24-21(29-17)23-16-8-4-13(2)5-9-16/h4-11,17H,3,12H2,1-2H3,(H,22,25)(H,23,24,26)

InChI Key

FGNGVMHZHRVSRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C)S2

Origin of Product

United States

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